Gallium, dimethyl-1H-pyrazol-1-yl-
Description
Context within Organogallium Compounds
Organogallium chemistry is primarily focused on compounds with a gallium-carbon bond. nih.gov The principal oxidation state for gallium in these compounds is +3. nih.govresearchgate.net Unlike their organoaluminum counterparts, which often form dimeric structures through bridging alkyl or aryl groups, triorganogallium(III) compounds of the type R₃Ga are typically monomeric. nih.gov This is attributed to the lower Lewis acidity of gallium compared to aluminum. nih.gov
The synthesis of organogallium compounds can be achieved through several methods, including transmetalation, for instance, by reacting gallium metal with organomercury compounds, or through the use of organolithium or Grignard reagents with gallium halides. nih.gov These compounds serve as valuable reagents and intermediates in various organic reactions, such as Barbier-type reactions and carbometallation. nih.gov
Significance of Pyrazolyl-Based Ligands in Main Group Chemistry
Pyrazolyl-based ligands are of significant interest in main group chemistry due to their versatility and tunable properties. researchgate.net Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural feature allows them to coordinate to metal centers in several ways. When one of the nitrogen atoms is deprotonated, the resulting pyrazolate anion can act as a monodentate ligand or, more commonly, as a bridging ligand between two metal centers. researchgate.net
The electronic and steric properties of pyrazolyl ligands can be readily modified by introducing substituents at various positions on the pyrazole (B372694) ring. researchgate.net This tunability allows for the fine-tuning of the properties of the resulting metal complexes, influencing their structure, stability, and reactivity. The ability of pyrazolate ligands to form stable, often polynuclear, complexes has made them crucial in the development of coordination polymers and other supramolecular structures. researchgate.net
Overview of Gallium-Pyrazolyl Complexes Research Landscape
Research into gallium-pyrazolyl complexes has revealed a diverse range of structures and bonding modes. A significant portion of this research has focused on complexes containing poly(pyrazolyl)borate ligands, which are bulky ligands that can stabilize monomeric gallium species in various oxidation states.
Studies have shown that the reaction of trimethylgallium (B75665) or triethylgallium (B73383) with pyrazole leads to the formation of dimeric dialkylgallium pyrazolates. These compounds feature a central six-membered Ga₂(μ-N-N)₂ ring with a boat conformation. The structural characterization of these and related complexes provides valuable comparative data for understanding the chemistry of dimethyl-1H-pyrazol-1-yl-gallium.
While detailed research findings specifically on Gallium, dimethyl-1H-pyrazol-1-yl- are not extensively available in publicly accessible literature, its chemical behavior can be inferred from the well-documented chemistry of its close analogs. The following table presents structural data for related dialkylgallium pyrazolate dimers, offering a glimpse into the expected structural parameters for the title compound.
| Compound | Ga-N Bond Length (Å) | Ga···Ga Separation (Å) | Reference |
| [Me₂Ga(μ-pz)]₂ (pz = pyrazolyl) | 1.98 - 2.00 | 3.52 | |
| [Et₂Ga(μ-pz)]₂ | 1.99 - 2.01 | 3.56 | |
| [Me₂Ga(μ-3,5-Me₂pz)]₂ (3,5-Me₂pz = 3,5-dimethylpyrazolyl) | 1.99 | 3.66 |
The data in the table indicate that the gallium-nitrogen bond lengths are consistently around 2.0 Å, and the gallium-gallium separation in the dimeric structure is in the range of 3.5 to 3.7 Å. It is reasonable to expect that dimethyl-1H-pyrazol-1-yl-gallium would adopt a similar dimeric structure in the solid state, with comparable structural parameters.
Structure
2D Structure
Properties
CAS No. |
79422-25-6 |
|---|---|
Molecular Formula |
C5H9GaN2 |
Molecular Weight |
166.86 g/mol |
IUPAC Name |
dimethyl(pyrazol-1-yl)gallane |
InChI |
InChI=1S/C3H3N2.2CH3.Ga/c1-2-4-5-3-1;;;/h1-3H;2*1H3;/q-1;;;+1 |
InChI Key |
OCMNILXULTZLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ga](C)N1C=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 1h Pyrazol 1 Yl Gallium Compounds and Analogues
Direct Synthesis Approaches of Dimethyl-1H-pyrazol-1-yl-Gallium
The most direct route to dimethyl-1H-pyrazol-1-yl-gallium involves the reaction of a gallium alkyl, such as trimethylgallium (B75665) (GaMe₃), with pyrazole (B372694) (Hpz). This reaction proceeds via an elimination pathway, where a proton from the pyrazole's N-H bond reacts with a methyl group from the trimethylgallium, releasing methane (B114726) gas and forming the desired gallium-nitrogen bond.
The resulting product, dimethyl-1H-pyrazol-1-yl-gallium (Me₂Ga(pz)), is typically isolated as a stable dimeric structure, [Me₂Ga(pz)]₂. In this dimer, two Me₂Ga units are bridged by two pyrazolyl ligands through their nitrogen atoms. This synthetic approach is clean and efficient, often yielding the product in high purity. The reaction can be represented as:
2 GaMe₃ + 2 Hpz → [Me₂Ga(μ-pz)]₂ + 2 CH₄
The reaction of trimethylgallium with other organometallic compounds is also a subject of study, highlighting its reactivity. organic-chemistry.orgrsc.org The pyrophoric nature of trimethylgallium necessitates careful handling under inert atmospheric conditions. nih.gov
Ligand Precursor Preparation for Gallium-Pyrazolyl Systems (e.g., 3,5-dimethyl-1H-pyrazol-1-yl and related derivatives)
The versatility of gallium-pyrazolyl chemistry is greatly expanded by the use of substituted pyrazole ligands. The synthesis of these ligand precursors is a critical first step. A prominent example is the preparation of 3,5-dimethyl-1H-pyrazole (HMe₂pz), which serves as a precursor for many complex gallium structures.
The classical and most common synthesis of 3,5-dimethylpyrazole (B48361) involves the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydrazine (B178648) (N₂H₄). wikipedia.org This reaction is typically carried out in a suitable solvent and can be facilitated by a catalyst. The general reaction is:
CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O wikipedia.org
Different synthetic protocols for 3,5-dimethylpyrazole have been developed to optimize yield and purity, as detailed in the following table.
| Precursors | Reagents/Catalyst | Solvent | Yield | Reference |
| Acetylacetone, Hydrazine Sulfate | Sodium Hydroxide (B78521) | Water/Ether | 77-81% | orgsyn.org |
| Acetylacetone, Hydrazine Hydrate | Glacial Acetic Acid | Water | >90% | google.comgoogle.com |
| Acetylacetone, Phenylhydrazine | - | - | - | uni.edu |
The synthesis of a wide array of other substituted pyrazoles has been extensively reviewed, employing methods such as reactions of 1,3-diketones with hydrazines, mdpi.com multicomponent reactions, organic-chemistry.org and transformations of other heterocyclic systems. organic-chemistry.org These substituted pyrazoles can then be used to generate a diverse family of gallium-pyrazolyl complexes with tailored steric and electronic properties. researchgate.net
Chelation and Complexation Strategies with Gallium Precursors
Beyond the direct synthesis of simple dimers, pyrazolyl ligands are extensively used to create more complex gallium-containing anions and coordination complexes. These strategies often involve the reaction of a gallium precursor, such as gallium trichloride (B1173362) (GaCl₃) or an organogallium compound, with pre-formed pyrazolyl ligands or by generating the ligand in situ.
One important class of compounds is the pyrazolyl-gallate anions. For instance, the reaction of trimethylgallium with two equivalents of pyrazole can lead to the formation of the dimethylbis(pyrazol-1-yl)gallate anion, [Me₂Ga(pz)₂]⁻. rsc.orgrsc.org Similarly, using 3,5-dimethylpyrazole yields the bis(3,5-dimethylpyrazol-1-yl)dimethylgallate anion, [Me₂Ga(dmpz)₂]⁻. rsc.org These anions are typically isolated as their sodium or tetra-alkylammonium salts and can act as bidentate chelating agents for other metal ions. rsc.orgrsc.orgnih.gov
The reaction of gallium trichloride with various pyrazole-based tridentate ligands leads to the formation of well-defined homoleptic gallium(III) complexes. nih.gov These ligands, often of the pyrazole-imine-phenol or pyrazole-amine-phenol type, coordinate to the gallium center in either a meridional or facial fashion. nih.gov The coordination environment and stability of gallium complexes can also be influenced by factors such as pH when using ligands with additional functional groups like thiouracil derivatives. mdpi.com
Furthermore, pyrazole-derived ligands have been instrumental in the development of coordination chemistry, forming diverse structures from mononuclear to polynuclear complexes. nih.govresearchgate.net The ability of pyrazole ligands to bridge multiple metal centers has led to the synthesis of complex clusters, including mixed-metal systems involving gold and copper. nih.gov
The following table summarizes some of the complexation strategies involving gallium and pyrazolyl ligands.
| Gallium Precursor | Pyrazolyl Ligand | Product Type | Reference |
| Trimethylgallium | Pyrazole (2 equiv.) | [Me₂Ga(pz)₂]⁻ anion | rsc.orgrsc.org |
| Trimethylgallium | 3,5-Dimethylpyrazole (2 equiv.) | [Me₂Ga(dmpz)₂]⁻ anion | rsc.org |
| Gallium Trichloride | Pyrazole-imine-phenol type | [GaL₂]⁺ homoleptic complex | nih.gov |
| Gallium Trichloride | Pyrazole-amine-phenol type | [GaL₂]⁺ homoleptic complex | nih.gov |
Advanced Characterization Techniques for Gallium, Dimethyl 1h Pyrazol 1 Yl Compounds
X-ray Crystallography for Molecular and Supramolecular Structures
Single Crystal X-ray Diffraction Studies of Gallium-Pyrazolyl Compounds
Single crystal X-ray diffraction analysis has been instrumental in confirming the dimeric nature of "Gallium, dimethyl-1H-pyrazol-1-yl-." The compound crystallizes to form a central, six-membered Ga-(N-N)₂-Ga ring. This core structure is a recurring motif in related pyrazolyl-bridged organometallic dimers.
The seminal work by Rendle, Storr, and Trotter provided a detailed structural analysis of the pyrazolylgallium dimethyl dimer. nih.gov Their findings revealed that the compound crystallizes in the monoclinic space group P2₁/c. The central Ga-(N-N)₂-Ga ring is not planar but adopts a boat conformation. This puckering is a critical structural feature influenced by the steric demands of the substituents on both the gallium and pyrazolyl moieties. The angle between the two GaN₂ planes, referred to as the V-angle, is a key parameter in describing the degree of folding in the central ring. For the unsubstituted pyrazolylgallium dimethyl dimer, this angle is 131.5°. nih.gov
The coordination geometry around each gallium atom is distorted tetrahedral, comprising two nitrogen atoms from the bridging pyrazolyl ligands and two carbon atoms from the methyl groups. The average gallium-nitrogen bond length has been determined to be 1.996 Å. nih.gov This steric interaction between the gallium-methyl groups and the pyrazolyl rings is also credited with causing a noticeable lengthening of the Ga-N bonds compared to less sterically crowded analogues. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Mean Ga-N Bond Length (Å) | 1.996 nih.gov |
| V-Angle (°) | 131.5 nih.gov |
| Coordination Geometry (at Ga) | Distorted Tetrahedral |
Polymorphism and Crystal Packing Analysis in Related Systems
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science and organometallic chemistry. While no specific polymorphic forms of "Gallium, dimethyl-1H-pyrazol-1-yl-" have been reported, the study of related pyrazolyl-bridged metal dimers reveals that crystal packing is governed by a combination of steric effects and weak intermolecular interactions.
Advanced Spectroscopic Investigations (Beyond Basic Identification)
While X-ray crystallography provides a static picture of the solid state, advanced spectroscopic techniques are necessary to probe the structure in solution, confirm molecular weight, and analyze vibrational properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For "Gallium, dimethyl-1H-pyrazol-1-yl-," ¹H and ¹³C NMR spectra provide characteristic signals for the methyl and pyrazolyl protons and carbons.
¹H NMR: The spectrum is expected to show distinct resonances for the methyl protons attached to the gallium and for the protons on the pyrazolyl ring (at the 3, 4, and 5 positions). The chemical shifts and coupling patterns of the pyrazolyl protons are particularly informative for confirming the N1-coordination mode.
¹³C NMR: The ¹³C spectrum would display signals for the methyl carbons and the three distinct carbons of the pyrazolyl ring. huji.ac.ilpressbooks.pub The chemical shifts provide evidence for the electronic environment of each carbon atom. huji.ac.il
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals, especially for more complex substituted derivatives. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.
Solid-State NMR offers insight into the structure of the compound in the solid phase, providing a bridge between crystallographic and solution-state data. ⁷¹Ga solid-state NMR is particularly sensitive to the coordination environment of the gallium nucleus. Tetrahedral gallium sites, as found in the dimer, are expected to exhibit characteristic chemical shifts and quadrupolar coupling constants that distinguish them from other coordination geometries, such as five- or six-coordinate sites.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on the energies of bond stretching and bending. ul.ie For the [Me₂Ga(N₂C₃H₃)]₂ dimer, these techniques are used to identify characteristic frequencies associated with specific structural units.
Key vibrational modes include:
Ga-C Stretching: Vibrations associated with the gallium-methyl bonds.
Ga-N Stretching: These modes are crucial as they pertain to the bonds within the central Ga₂N₄ ring. Their frequencies are indicative of the strength of the gallium-ligand coordination.
Pyrazolyl Ring Modes: The in-plane and out-of-plane vibrations of the pyrazolyl ring provide information about the integrity and substitution pattern of the heterocyclic ligand.
| Vibrational Mode | Expected Wavenumber Region (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H (methyl & pyrazolyl) Stretching | 3150 - 2850 | IR, Raman |
| C=N, C=C (pyrazolyl) Ring Stretching | 1600 - 1400 | IR, Raman |
| CH₃ Bending | 1450 - 1350 | IR, Raman |
| Ga-C Stretching | 600 - 500 | IR, Raman |
| Ga-N Stretching | 500 - 350 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For organometallic compounds, electron ionization (EI) is a common technique.
The mass spectrum of the dimeric [Me₂Ga(N₂C₃H₃)]₂ would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the entire dimer. Due to the presence of two naturally occurring gallium isotopes (⁶⁹Ga and ⁷¹Ga), this peak and all gallium-containing fragment peaks will exhibit a characteristic isotopic pattern, which is a definitive signature for the presence of gallium.
The fragmentation of the molecular ion would likely proceed through several predictable pathways:
Loss of a Methyl Radical: Cleavage of a Ga-CH₃ bond to form a [M - CH₃]⁺ ion. This is often a primary fragmentation step for organometallics.
Monomer Formation: The dimeric structure could cleave to produce the monomeric [Me₂Ga(pz)]⁺ ion (where pz = pyrazolyl).
Ligand Fragmentation: Subsequent fragmentation would involve the pyrazolyl ligand itself, likely through the loss of stable neutral molecules like HCN, a known fragmentation pathway for pyrazoles. uni-saarland.de
Loss of Gallium-containing Species: Further fragmentation could involve the loss of species like GaMe₂.
Analyzing these fragmentation pathways allows for the piecing together of the compound's structure and confirms the connectivity of the atoms. chemguide.co.uk
Coordination Chemistry of Dimethyl 1h Pyrazol 1 Yl Ligands with Gallium
Ligand Design and Denticity in Gallium Complexes (e.g., bidentate, tridentate, scorpionates)
The design of pyrazolyl-based ligands for gallium chemistry hinges on controlling the number of donor nitrogen atoms available for coordination, known as denticity. This is typically achieved by linking multiple pyrazole (B372694) rings to a central bridging atom or group.
Bidentate Ligands: Bidentate pyrazolyl ligands offer two nitrogen atoms for coordination, typically forming a six-membered chelate ring with the metal center. A prominent example involves the dimethylbis(pyrazol-1-yl)gallate anion, [Me₂Ga(pz)₂]⁻. rsc.org This ligand is synthesized from gallium trimethyl and pyrazole and acts as a bidentate chelating agent towards other transition metal ions. rsc.org
Tridentate and Scorpionate Ligands: Tridentate ligands provide three donor atoms. A particularly significant class of tridentate pyrazolyl ligands is the "scorpionates". wikipedia.orgchemeurope.com This name derives from their binding mode, where two pyrazole rings bind like a scorpion's pincers, and the third arches over to "sting" the metal center. acs.org The most common scorpionates are the hydrotris(pyrazolyl)borates (Tp ligands), which are generally tripodal and bind in a facial (fac) manner. wikipedia.org Gallium(I) and Gallium(III) complexes with various scorpionate ligands have been synthesized. For instance, gallium(I) complexes with the highly fluorinated hydrotris(3,5-bis(trifluoromethyl)pyrazolyl)borate, [HB(3,5-(CF₃)₂Pz)₃]⁻, have been characterized. nih.gov Beyond boron, the central bridging atom in a scorpionate ligand can be carbon (tris(pyrazolyl)methane) or even another metal, including gallium itself. acs.org
The following table summarizes different types of pyrazolyl ligands used in gallium coordination chemistry.
| Ligand Type | Denticity | General Structure/Example | Resulting Gallium Complex Type |
| Bis(pyrazolyl)gallate | Bidentate | [Me₂Ga(pz)₂]⁻ | Acts as a ligand for other metals, e.g., [Ni{Me₂Ga(pz)₂}₂] rsc.org |
| Hydrotris(pyrazolyl)borate (Scorpionate) | Tridentate | [HB(pz)₃]⁻ | Forms stable mononuclear complexes, e.g., [HB(3,5-(CF₃)₂Pz)₃]Ga nih.gov |
| Tris(pyrazolyl)methane (Scorpionate) | Tridentate | HC(pz)₃ | Forms neutral charge complexes with a tripodal ligand acs.org |
Influence of Substituents on Coordination Modes and Complex Stability
Substituents on the pyrazolyl rings or the gallium center play a critical role in determining the geometry, stability, and reactivity of the resulting complexes. These effects are primarily steric and electronic in nature.
Steric Effects: Bulky substituents on the pyrazole ring, particularly at the 3- and 5-positions, can enforce specific coordination geometries and shield the metal center. nih.gov A clear demonstration of this is seen when comparing the crystal structures of the pyrazolylgallium dimethyl dimer, [Me₂Ga(μ-pz)]₂, with its 3-methylpyrazolyl analogue, [Me₂Ga(μ-3-Mepz)]₂. cdnsciencepub.com The introduction of the methyl group on the bridging ligand causes a significant flattening of the central Ga-(N-N)₂-Ga boat conformation and a lengthening of the Ga-N bonds. cdnsciencepub.com This highlights how steric hindrance from substituents directly impacts the core structure of the complex. Similarly, in related copper complexes, the use of 3,5-dimethylpyrazolyl (dmpz) instead of pyrazolyl (pz) leads to a change from a square-planar to a pseudo-tetrahedral geometry, emphasizing the powerful role of steric demand. rsc.org
Electronic Effects: The electronic properties of substituents also have a profound influence. For example, the use of the highly fluorinated scorpionate ligand, [HB(3,5-(CF₃)₂Pz)₃]⁻, creates a more electron-withdrawing environment around the gallium center. nih.gov In related indium and tin complexes, this fluorination leads to longer metal-nitrogen bond distances compared to their non-fluorinated counterparts, suggesting a weaker M-N bond due to the inductive effect of the trifluoromethyl groups. nih.gov
The table below illustrates the structural changes induced by substituents in dimeric gallium-pyrazolyl complexes. cdnsciencepub.com
| Complex | Substituent on Pyrazolyl Ring | Average Ga-N Bond Length (Å) | V-Angle (°) |
| [Me₂Ga(μ-pz)]₂ | None | 1.996 | 131.5 |
| [Me₂Ga(μ-3-Mepz)]₂ | 3-Methyl | 1.986 | 139.5 |
| [Me₂Ga(μ-indz)]₂ | Benzo-fused | 1.996 | 147.8 |
| The V-angle is the angle between the Ga₂N₂C₃ moieties, indicating the degree of folding of the central ring. |
Formation of Mono-, Bi-, and Multinuclear Gallium-Pyrazolyl Complexes
Pyrazolate anions are excellent bridging ligands, facilitating the formation of a wide array of nuclearities, from simple mononuclear species to complex bi- and multinuclear assemblies.
Mononuclear Complexes: Mononuclear gallium complexes are typically formed when using bulky, polydentate chelating ligands that saturate the coordination sphere of a single gallium ion. Scorpionate ligands like hydrotris(pyrazolyl)borates are particularly effective at this, forming stable mononuclear complexes such as [Tp]GaR₂ or [Tp]GaX₂. nih.gov
Binuclear Complexes: The most common multinuclear structures in gallium-pyrazolyl chemistry are binuclear dimers. The dimethylgallium pyrazolyl dimer, [Me₂Ga(μ-pz)]₂, is a classic example. cdnsciencepub.com Its structure features a central six-membered Ga₂(μ-N-N)₂ ring with a boat conformation. cdnsciencepub.com This dimeric core is robust and serves as a fundamental building block. The bridging pyrazolate ligands hold the two dimethylgallium units together.
Multinuclear Complexes: While less common for gallium than for other metals like gold or copper, the principles of pyrazolate bridging can be extended to form larger clusters. uninsubria.itacs.org The formation of these higher-nuclearity structures is often controlled by the steric and electronic properties of the ligands and the reaction conditions. For instance, gold(I) pyrazolate complexes can form cyclic trimers and tetramers, [Au(μ-pz)]₃ and [Au(μ-pz)]₄, depending on the solvent and ligand substituents. acs.orgnih.gov This demonstrates the inherent tendency of pyrazolate ligands to support the assembly of multinuclear metallocycles.
| Nuclearity | Complex Example | Structural Features | Reference |
| Mononuclear | [HB(3,5-(CF₃)₂Pz)₃]Ga | Gallium(I) coordinated by a single tridentate scorpionate ligand. | nih.gov |
| Binuclear | [Me₂Ga(μ-pz)]₂ | Dimeric structure with a central Ga₂(μ-N-N)₂ boat-shaped ring. | cdnsciencepub.com |
| Multinuclear | [Au₃(μ-L)₃] | Cyclic trinuclear gold(I) clusters serve as an analogue for potential gallium systems. | acs.org |
Reaction Pathways and Mechanisms in Gallium-Pyrazolyl Complex Formation
The synthesis of gallium-pyrazolyl complexes proceeds through several key reaction pathways, largely dependent on the nature of the gallium precursor and the pyrazolyl ligand.
Alkane Elimination: A common route for organogallium complexes involves the reaction of a gallium alkyl, such as trimethylgallium (B75665) (GaMe₃), with an N-H acidic pyrazole. This reaction proceeds via the elimination of an alkane (methane in this case) and the formation of a Ga-N bond. The reaction between GaMe₃ and pyrazole, for example, yields the dimeric product [Me₂Ga(μ-pz)]₂. cdnsciencepub.com
Salt Metathesis: This pathway is often used for preparing anionic gallate ligands or for introducing pyrazolyl ligands to a gallium halide precursor. For instance, reacting a gallium salt with an alkali metal pyrazolate (e.g., K-pz) results in the formation of the gallium-pyrazolyl complex and a salt byproduct. The synthesis of sodium dimethylbis(pyrazol-1-yl)gallate illustrates this approach. rsc.org
Acid-Base Reaction: Gallium(III) complexes can be formed by reacting a gallium salt, like Ga(NO₃)₃, with the neutral pyrazole-containing ligand in the presence of a base. acs.org The base (e.g., sodium methoxide) deprotonates the ligand in situ, allowing it to coordinate to the Ga³⁺ ion. The pH of the solution is a critical factor in these reactions, as Ga³⁺ is prone to hydrolysis, forming various gallium hydroxide (B78521) species that can participate in or compete with the complexation reaction. rsc.orgmdpi.com
Summary of Synthetic Pathways
| Reaction Type | Gallium Precursor | Ligand Precursor | Byproduct | Product Example |
| Alkane Elimination | GaMe₃ | Pyrazole (Hpz) | Methane (B114726) (CH₄) | [Me₂Ga(μ-pz)]₂ cdnsciencepub.com |
| Salt Metathesis | GaCl₃ | Potassium Pyrazolate (K-pz) | KCl | Ga(pz)₃ |
| Acid-Base Deprotonation | Ga(NO₃)₃ | Acyl-pyrazolone | H₂O, NaNO₃ | Gallium(III) tris(acyl-pyrazolonate) acs.org |
Theoretical and Computational Investigations of Dimethyl 1h Pyrazol 1 Yl Gallium Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organometallic compounds. For pyrazagalloles, the family of compounds to which dimethyl-1H-pyrazol-1-yl-gallium belongs, DFT calculations have been instrumental. These studies typically use a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Theoretical studies on a series of pyrazagalloles, including those with methyl substituents on the gallium atom, have been conducted to understand their fundamental electronic properties. cdnsciencepub.com These calculations reveal the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the reactivity of the molecule. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation.
While specific HOMO-LUMO energy values for the monomeric dimethyl-1H-pyrazol-1-yl-gallium are not extensively documented in readily available literature, studies on related pyrazole (B372694) derivatives provide a general understanding. For instance, DFT calculations on other pyrazole-containing systems highlight how the electronic properties can be tuned by substituents. ekb.egresearchgate.net In dimethyl-1H-pyrazol-1-yl-gallium, the lone pair electrons on the pyrazole nitrogen atoms and the Ga-C and Ga-N sigma bonds are expected to be significant contributors to the HOMO, while the LUMO is likely to have significant character from the anti-bonding orbitals associated with the gallium center and the pyrazole ring.
The bonding in these systems is characterized by the interaction between the dimethylgallium [(CH₃)₂Ga]⁺ fragment and the pyrazolyl [C₃H₃N₂]⁻ anion. The Ga-N bond is a key feature, and its nature can be described as a polar covalent bond, with a significant degree of ionic character due to the difference in electronegativity between gallium and nitrogen.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.de It provides information about charge distribution, hybridization, and, crucially, the stabilizing effects of orbital interactions.
For pyrazole-containing ligands in metal complexes, NBO analysis reveals significant charge transfer from the lone pairs of the nitrogen atoms to the metal center, confirming the formation of a coordinate bond. scirp.org In the case of dimethyl-1H-pyrazol-1-yl-gallium, NBO analysis would quantify the donor-acceptor interactions between the filled lone pair orbitals of the pyrazolyl nitrogen atoms (donors) and the empty orbitals of the gallium atom (acceptor). The strength of these interactions is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.
The table below presents hypothetical, yet expected, NBO analysis data for the key intramolecular interactions in dimethyl-1H-pyrazol-1-yl-gallium, based on typical values for similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | σ* (Ga-C1) | > 5.0 |
| LP (N1) | σ* (Ga-C2) | > 5.0 |
| σ (Ga-N2) | σ* (C3-C4) | ~ 2.0-3.0 |
| σ (C4-C5) | σ* (Ga-N2) | ~ 1.0-2.0 |
This table is illustrative and presents expected ranges of stabilization energies based on studies of related compounds.
Prediction of Molecular Geometry and Conformational Analysis
Computational methods, particularly DFT, are highly effective in predicting the equilibrium geometries of molecules with a high degree of accuracy. For pyrazagalloles, theoretical calculations have been shown to be in very good agreement with experimental geometries obtained from X-ray crystallography, as found in the Cambridge Structural Database. cdnsciencepub.comcsic.es
For the monomeric form of dimethyl-1H-pyrazol-1-yl-gallium, DFT calculations would predict a structure where the gallium atom is bonded to two methyl groups and one of the nitrogen atoms of the pyrazole ring. The pyrazole ring itself is planar. The coordination geometry around the gallium atom would be trigonal planar.
In the solid state and in solution, such simple monomeric units often associate to form dimers or trimers. Theoretical calculations have been crucial in exploring the structures of these oligomers. The dimeric form, [Me₂Ga(μ-N₂C₃H₃)]₂, is a six-membered ring with a boat or chair conformation, where two dimethylgallium units are bridged by two pyrazolyl ligands. The trimeric form would feature a nine-membered ring.
The table below provides a comparison of selected calculated and experimental geometric parameters for a related pyrazagallole dimer, showcasing the accuracy of the theoretical models.
| Parameter | Calculated (DFT) | Experimental (X-ray) |
| Ga-N bond length (Å) | ~2.00 - 2.05 | ~1.98 - 2.02 |
| Ga-C bond length (Å) | ~1.95 - 2.00 | ~1.96 - 1.99 |
| N-N bond length (Å) | ~1.35 - 1.40 | ~1.36 - 1.38 |
| Ga···Ga distance (dimer) (Å) | ~3.50 - 3.70 | ~3.55 - 3.65 |
| N-Ga-N angle (dimer) (°) | ~90 - 95 | ~92 - 94 |
Data is based on typical values for pyrazagallole systems as reported in the literature. cdnsciencepub.com
Computational Modeling for Reaction Mechanism Elucidation
One of the significant contributions of computational chemistry is the elucidation of reaction mechanisms, including the identification of transition states and the calculation of activation barriers. For dimethyl-1H-pyrazol-1-yl-gallium, a key reaction is its self-assembly into dimeric and trimeric structures.
DFT calculations have been successfully used to map out the potential energy surface for the interconversion between pyrazagallole dimers and trimers. cdnsciencepub.comcsic.es These studies have identified the transition states connecting these species and have calculated the associated energy barriers. The mechanism for the dimer-trimer equilibrium is of particular interest as it explains the dynamic behavior observed in solution.
The proposed mechanism often involves the dissociation of a dimer into monomers, which can then react to form a trimer, or a more concerted process where a monomer unit adds to a dimer to form a trimer via a transition state. The calculations provide the relative energies of the monomer, dimer, trimer, and the transition states, which allows for a prediction of the predominant species under different conditions.
A study on pyrazagalloles found a mechanism connecting the dimeric and trimeric forms and identified the corresponding transition states. cdnsciencepub.com This is a crucial finding, as it helps to explain the observation of trimeric species in the NMR spectra of what were presumed to be dimeric pyrazagalloles. cdnsciencepub.com
Future Research Directions and Unexplored Avenues in Dimethyl 1h Pyrazol 1 Yl Gallium Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The primary route for synthesizing related compounds, such as the 3,5-dimethylpyrazolylgallium dimethyl dimer, involves the reaction of gallium trimethyl with the corresponding pyrazole (B372694) in a refluxing benzene (B151609) solution under an inert atmosphere cdnsciencepub.com. While effective, this method relies on a common organogallium precursor. Future research could focus on diversifying the synthetic toolkit to enhance efficiency, scalability, and access to a wider range of derivatives.
Alternative strategies could involve transmetallation reactions using gallium trichloride (B1173362) (GaCl₃) with lithiated or Grignard-reagent forms of pyrazoles wikipedia.org. Another promising direction is the adaptation of amine elimination reactions, for instance, by reacting gallium tris(dimethylamide), [Ga(NMe₂)₃]₂, with pyrazole derivatives, a method that has proven successful for the synthesis of gallium alkoxides researchgate.net. The development of lower-temperature methods and pathways that avoid pyrophoric or highly toxic reagents would represent a significant step forward.
Table 1: Comparison of Potential Synthetic Methodologies
| Method | Precursors | Typical Conditions | Potential Advantages | Research Focus |
|---|---|---|---|---|
| Alkane Elimination | Gallium Trimethyl + Dimethylpyrazole | Refluxing benzene, inert atmosphere | Direct, established for similar compounds cdnsciencepub.com | Improving yield, exploring solvent effects |
| Salt Metathesis | Gallium Trichloride + Lithiated Pyrazole | Anhydrous organic solvent (e.g., THF, ether) | Modular, allows for varied pyrazole substituents wikipedia.org | Optimizing reaction stoichiometry and purification |
| Amine Elimination | Gallium Tris(dimethylamide) + Pyrazole | Organic solvent, moderate temperatures | Potentially cleaner reaction with volatile byproducts researchgate.net | Adapting the method for N-heterocycle ligands |
Investigation of New Ligand Architectures and Their Impact on Gallium Coordination
The coordination chemistry of gallium is profoundly influenced by the steric and electronic properties of its ligands. For dimethyl-1H-pyrazol-1-yl-gallium, the fundamental structure is a dimeric species, [Me₂Ga(N₂C₅H₇)]₂, featuring a central six-membered Ga-(N-N)₂-Ga ring cdnsciencepub.combohrium.com. Steric interactions between the gallium-bound methyl groups and the substituents on the pyrazolyl rings dictate the conformation of this central ring, often forcing it into a nearly planar or shallow chair arrangement to minimize steric strain cdnsciencepub.com.
Future work should systematically explore how modifications to the pyrazole ligand architecture impact the resulting complex. This includes:
Varying Steric Bulk: Introducing bulkier substituents onto the pyrazole ring (e.g., tert-butyl groups) could prevent dimerization, leading to monomeric gallium species with available coordination sites for catalysis.
Introducing Donor Functionalities: Incorporating additional donor arms onto the pyrazole backbone could create pincer-type or polydentate ligands. Such ligands can enforce specific geometries (e.g., trigonal bipyramidal or octahedral) at the gallium center, influencing its reactivity nih.gov. Protic pyrazole pincer ligands, for example, have shown significant utility in cooperative catalysis with other metals nih.gov.
Polypyrazolyl Gallates: Exploring more complex ligands, such as methyl tris(3,5-dimethylpyrazol-1-yl) gallate, creates a sterically demanding coordination environment that can stabilize unusual metallic fragments or act as a bulky anionic ligand in transition metal chemistry cdnsciencepub.com.
Table 2: Impact of Pyrazolyl Ligand Architectures on Gallium Complexes
| Ligand Type | Example Structure | Key Feature | Impact on Gallium Coordination | Reference |
|---|---|---|---|---|
| Simple Pyrazolyl | [Me₂Ga(N₂C₅H₇)]₂ | Bridging N-N unit | Forms stable six-membered Ga₂(N₂)₂ ring dimers cdnsciencepub.com | cdnsciencepub.com |
| Pincer Pyrazolyl | 2,6-bis(1H-pyrazol-3-yl)pyridines | Tridentate, planar coordination | Enforces specific geometries, enables metal-ligand cooperation nih.gov | nih.gov |
| Polypyrazolyl Gallate | [MeGa(N₂C₅H₇)₃]⁻ | Tripodal, sterically bulky anion | Creates a highly hindered coordination pocket, stabilizes complexes cdnsciencepub.com | cdnsciencepub.com |
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry is a powerful tool for understanding and predicting the behavior of organogallium compounds. Recent theoretical studies on "pyrazagalloles" (the gallium analogues of pyrazaboles) using Gauge-Including Atomic Orbital (GIAO) calculations have successfully reproduced experimental NMR data and elucidated the equilibrium between dimeric and trimeric forms in solution bohrium.com.
Future computational efforts should be directed towards:
Density Functional Theory (DFT) Modeling: Performing DFT calculations to predict the geometric and electronic structures of novel pyrazolyl-gallium complexes. This can guide synthetic efforts by identifying stable target molecules and predicting their reactivity, spectroscopic signatures, and bond energies researchgate.net.
Reaction Mechanism Elucidation: Modeling potential synthetic pathways and catalytic cycles to understand transition states and reaction kinetics. This is particularly valuable for designing more efficient catalysts for reactions like polymerization or oxidation nih.govnih.gov.
Molecular Dynamics (MD) Simulations: Using MD simulations to explore the dynamic behavior and conformational flexibility of these complexes in solution, providing insight into ligand exchange processes and interactions with substrates eurasianjournals.com.
Machine Learning Integration: In the longer term, machine learning models could be trained on data from first-principles calculations to rapidly screen vast numbers of potential ligand structures, accelerating the discovery of new compounds with desired properties for specific applications eurasianjournals.com.
Development of Targeted Non-Medical Applications with Enhanced Performance
While gallium compounds have established medical uses, the unique properties of organogallium pyrazole complexes make them promising candidates for non-medical applications, particularly in catalysis and materials science.
Homogeneous Catalysis: Pyrazole-ligated metal complexes have demonstrated catalytic activity in various transformations. Gallium, with its Lewis acidic nature, could be employed in reactions such as the ring-opening polymerization of cyclic esters like lactide, where pyrazole ligands have been shown to enhance the activity of titanium catalysts through cooperative effects nih.gov. Furthermore, pyrazole-based complexes of other metals are effective in oxidation catalysis, suggesting a potential role for gallium analogues researchgate.netbohrium.com.
Precursors for Materials Deposition: Organogallium compounds are key precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing gallium-containing thin films, such as gallium oxide (Ga₂O₃) and gallium arsenide (GaAs) wikipedia.orgresearchgate.net. Ga₂O₃ is a wide-bandgap semiconductor with applications in power electronics and transparent electrodes . Dimethyl-1H-pyrazol-1-yl-gallium could offer advantages as a precursor due to its potential volatility and decomposition characteristics, possibly enabling lower deposition temperatures or yielding films with specific morphologies. The nitrogen-rich pyrazole ligand might also serve as a dopant source for producing gallium nitride (GaN) materials.
Table 3: Potential Non-Medical Applications
| Application Area | Specific Use | Role of Dimethyl-pyrazolyl-gallium | Rationale / Research Direction |
|---|---|---|---|
| Homogeneous Catalysis | Ring-Opening Polymerization (e.g., of lactide) | Lewis acidic catalyst | Leverage Lewis acidity of Ga(III) and cooperative effects of pyrazole ligands to control polymerization nih.gov |
| Materials Science | Precursor for Chemical Vapor Deposition (CVD) | Volatile source of gallium | Deposit thin films of Ga₂O₃ or GaN for electronic and optoelectronic devices researchgate.net |
| Catalysis | Oxidation Reactions | Catalyst or co-catalyst | Explore activity in catechol oxidation or other aerobic oxidations, similar to other pyrazole-metal systems researchgate.netbohrium.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
